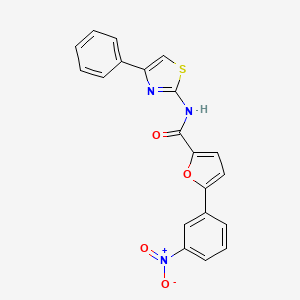
5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a nitrophenyl group, a phenylthiazole moiety, and a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of the Phenylthiazole Moiety: The phenylthiazole can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens (chlorine, bromine) and nitrating mixtures.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, antimicrobial, or anticancer drugs.
Materials Science: The unique structural features of this compound may make it useful in the design of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: As a complex molecule, it can serve as a building block or intermediate in the synthesis of other organic compounds.
作用機序
The mechanism of action of 5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
類似化合物との比較
Similar Compounds
5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)benzofuran-2-carboxamide: Similar structure but with a benzofuran ring instead of a furan ring.
Uniqueness
The uniqueness of 5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide lies in its specific combination of functional groups and ring systems, which may confer unique chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C20H13N3O4S |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
5-(3-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C20H13N3O4S/c24-19(22-20-21-16(12-28-20)13-5-2-1-3-6-13)18-10-9-17(27-18)14-7-4-8-15(11-14)23(25)26/h1-12H,(H,21,22,24) |
InChIキー |
WRVNIRHHMYQKEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















